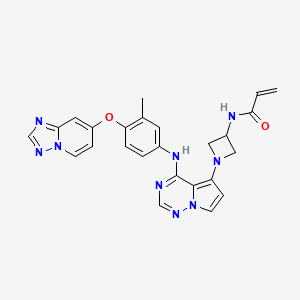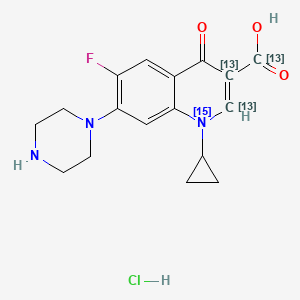
5-Hydroxyomeprazole-13C,d2 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxyomeprazole-13C,d2 (sodium) is a stable isotope-labeled analog of 5-Hydroxyomeprazole sodium. It is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the field of drug metabolism and pharmacokinetics . This compound is a derivative of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyomeprazole-13C,d2 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxyomeprazole sodium molecule . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques to achieve the desired labeling .
Industrial Production Methods
Industrial production of 5-Hydroxyomeprazole-13C,d2 (sodium) typically involves large-scale synthesis using isotope-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .
化学反应分析
Types of Reactions
5-Hydroxyomeprazole-13C,d2 (sodium) can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior under different conditions and its interactions with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Hydroxyomeprazole-13C,d2 (sodium) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide) . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of 5-Hydroxyomeprazole-13C,d2 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides .
科学研究应用
5-Hydroxyomeprazole-13C,d2 (sodium) is widely used in scientific research due to its stable isotope labeling. Some of its key applications include:
Drug Metabolism Studies: It is used as a tracer to study the metabolic pathways and pharmacokinetics of omeprazole and its derivatives.
Pharmacokinetic Studies: The compound helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Biological Research: It is used in studies involving enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of 5-Hydroxyomeprazole-13C,d2 (sodium) is similar to that of omeprazole. It inhibits the proton pump (H+/K±ATPase) in the parietal cells of the stomach, reducing the secretion of gastric acid . The stable isotope labeling allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
相似化合物的比较
Similar Compounds
5-Hydroxyomeprazole sodium: The non-labeled version of the compound.
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
5-Hydroxyomeprazole-d3: Another deuterated analog of 5-Hydroxyomeprazole.
Uniqueness
5-Hydroxyomeprazole-13C,d2 (sodium) is unique due to its dual labeling with carbon-13 and deuterium. This dual labeling enhances its utility in metabolic and pharmacokinetic studies, providing more detailed and accurate data compared to non-labeled or singly labeled compounds .
属性
分子式 |
C17H18N3NaO4S |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
sodium;dideuterio-[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate |
InChI |
InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1/i8D2,17+1; |
InChI 键 |
VZCHYRCJHZQAPP-DHMCOIFHSA-N |
手性 SMILES |
[2H]C([2H])(C1=CN=C(C(=C1OC)C)CS(=O)[13C]2=NC3=C(N2)C=C(C=C3)OC)[O-].[Na+] |
规范 SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-carboxypropanoylamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid](/img/structure/B12368015.png)
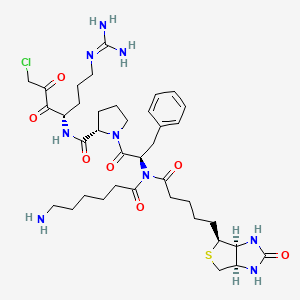

![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)
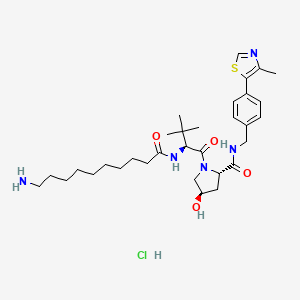

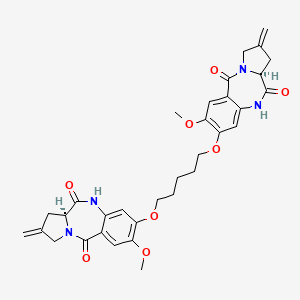
![(4-Methyl-1,4-diazepan-1-yl)-[2-[[4-(3-propan-2-ylbenzotriazol-5-yl)pyridin-2-yl]amino]pyridin-4-yl]methanone](/img/structure/B12368051.png)
